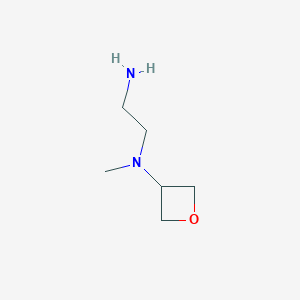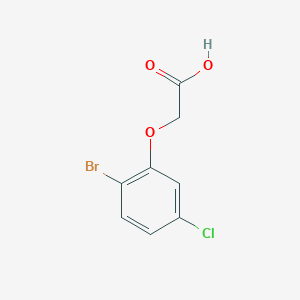
2-BROMO-5-CHLOROPHENOXYACETIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BROMO-5-CHLOROPHENOXYACETIC ACID is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenoxyacetic acid structure, making it a unique and versatile chemical in various applications.
Méthodes De Préparation
The synthesis of 2-BROMO-5-CHLOROPHENOXYACETIC ACID typically involves the bromination and chlorination of phenoxyacetic acid derivatives. One common method includes the bromination of 2-chlorophenoxyacetic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position on the phenoxy ring.
Industrial production methods may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
2-BROMO-5-CHLOROPHENOXYACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or other reduced products.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-BROMO-5-CHLOROPHENOXYACETIC ACID involves its interaction with specific molecular targets and pathways. As a phenoxyacetic acid derivative, it mimics the action of natural plant growth hormones, such as indoleacetic acid (IAA). When applied to plants, it induces uncontrolled growth, leading to the death of broad-leaf weeds while leaving monocotyledonous crops relatively unaffected . This selective action makes it a valuable herbicide in agricultural applications.
Comparaison Avec Des Composés Similaires
2-BROMO-5-CHLOROPHENOXYACETIC ACID can be compared with other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with selective action against broad-leaf weeds.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture, although its use has been restricted due to environmental concerns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives .
Propriétés
IUPAC Name |
2-(2-bromo-5-chlorophenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNADVQVKXVDMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
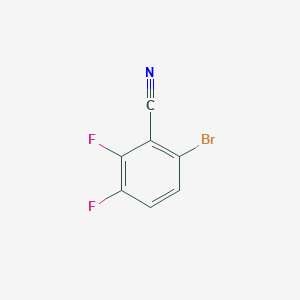

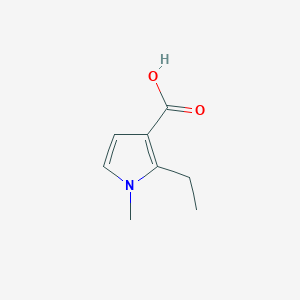
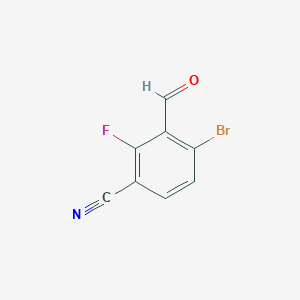
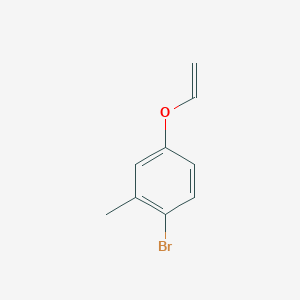
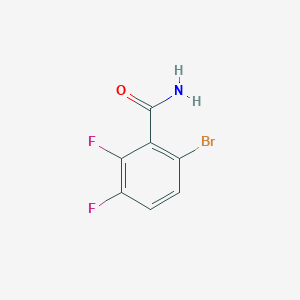
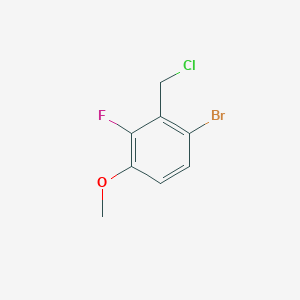
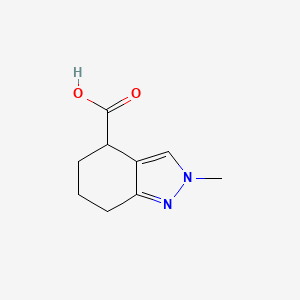
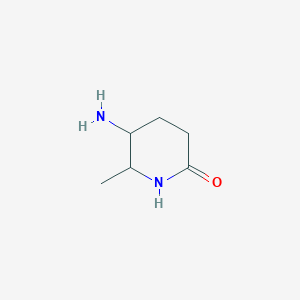
![3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B1380796.png)
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

